(4-phenoxyphenyl)hydrazine Hydrochloride

Description

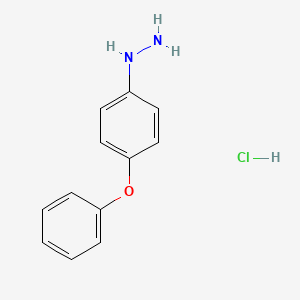

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-phenoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBYPAMZTYWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375449 | |

| Record name | (4-phenoxyphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-02-9 | |

| Record name | (4-phenoxyphenyl)hydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Phenoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to (4-phenoxyphenyl)hydrazine hydrochloride: Applications and Synthetic Utility

This compound is a versatile chemical compound that serves as a crucial intermediate in a multitude of synthetic applications.[1] With the CAS Number 60481-02-9, molecular formula C₁₂H₁₃ClN₂O, and a molecular weight of 236.70 g/mol , this solid organic salt is a cornerstone for researchers and drug development professionals.[2] Its utility stems from the reactive hydrazine functional group attached to a phenoxyphenyl scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its primary applications, focusing on its role in the synthesis of key pharmaceutical agents and other specialty chemicals, supported by detailed protocols and mechanistic insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60481-02-9 | [2] |

| Molecular Formula | C₁₂H₁₃ClN₂O | [2] |

| Molecular Weight | 236.70 g/mol | |

| Appearance | Solid | |

| InChI Key | BFNBYPAMZTYWBT-UHFFFAOYSA-N | |

| SMILES String | NNC1=CC=C(C=C1)OC2=CC=CC=C2.Cl |

Core Application: A Gateway to Heterocyclic Scaffolds

The primary utility of this compound lies in its role as a precursor for constructing complex heterocyclic molecules. Its ability to act as a potent nucleophile and participate in cyclization reactions makes it an invaluable tool in organic synthesis.[1]

The Fischer Indole Synthesis: A Classic Transformed

The most prominent application of (4-phenoxyphenyl)hydrazine and its salts is in the Fischer indole synthesis. This powerful acid-catalyzed reaction, discovered in 1883, produces the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone.[3] The indole motif is a fundamental core in numerous natural products and pharmaceuticals, including the triptan class of anti-migraine drugs.[3]

The reaction proceeds through a well-established mechanism:

-

Hydrazone Formation: The initial step is the condensation of (4-phenoxyphenyl)hydrazine with a carbonyl compound to form a phenylhydrazone.[4][5]

-

Tautomerization: The resulting hydrazone isomerizes to its enamine tautomer.[4][5]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[6][6]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring.[4][5][7]

-

Rearomatization and Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular attack of the newly formed amine onto the imine carbon.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal to yield the stable, aromatic indole ring.[4][5]

Caption: General mechanism of the Fischer Indole Synthesis.

Applications in Medicinal Chemistry

The indole and other heterocyclic scaffolds synthesized from this compound are central to the development of novel therapeutics.[1]

Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine or 5-HT) is a critical neurotransmitter that influences mood, sleep, cognition, and memory.[8] Modulators of serotonin receptors are therefore key targets for treating a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[8][9] The phenoxyphenyl moiety is a common feature in many serotonin receptor ligands, and this compound provides a direct route to indole-based modulators that can interact with these receptors. The synthesis often involves a Fischer indole reaction between the hydrazine and a suitable ketone, such as one bearing a piperidine or other amine-containing side chain crucial for receptor binding.

Cyclooxygenase-2 (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[10][11] The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11] Many potent and selective COX-2 inhibitors feature a central heterocyclic ring system. This compound is used to synthesize pyrazole-based COX-2 inhibitors. The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. This scaffold, combined with the phenoxy substituent, fits effectively into the active site of the COX-2 enzyme.[12][13]

Caption: Synthetic workflow from starting material to bioactive compounds.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the synthesis of the title compound and its subsequent use in a key reaction.

Protocol 1: Synthesis of this compound

This procedure is a representative method for synthesizing aryl hydrazine hydrochlorides via diazotization of an aniline followed by reduction.

Materials:

-

4-Phenoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Anhydrous Ether

-

Ice-salt bath

Procedure:

-

Diazotization: Suspend 4-phenoxyaniline in concentrated HCl in a flask and cool the mixture to between -10°C and -5°C using an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not rise above 0°C.

-

Continue stirring the resulting diazonium salt solution at low temperature for an additional 30-60 minutes after the addition is complete.

-

Reduction: In a separate, larger flask, dissolve tin(II) chloride dihydrate in concentrated HCl and cool the solution to approximately -15°C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous, vigorous stirring. The temperature may rise but should be maintained below 10°C.

-

After the addition is complete, continue stirring for 2-3 hours, allowing the reaction mixture to slowly warm to room temperature. A precipitate of the hydrazine hydrochloride salt will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with anhydrous ether to remove any organic impurities.

-

Dry the product, this compound, under vacuum at room temperature.

Protocol 2: Fischer Indole Synthesis of a 6-Phenoxy-1,2,3,4-tetrahydrocarbazole

This protocol describes a typical Fischer indole synthesis using this compound and cyclohexanone.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Hydrazone Formation (Optional Isolation): Dissolve this compound and a slight molar excess of cyclohexanone in ethanol. Heat the mixture at reflux for 1-2 hours. The hydrazone may precipitate upon cooling and can be isolated, or the reaction can proceed directly.

-

Cyclization: Add the pre-formed hydrazone (or the crude reaction mixture from step 1 after removing ethanol) to the acid catalyst (e.g., glacial acetic acid or PPA).

-

Heat the reaction mixture to 80-110°C and maintain this temperature for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of ice water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure indole derivative.

Safety and Handling

This compound, like many hydrazine derivatives, requires careful handling.

-

Hazard Statements: The compound is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1). Associated hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[6][14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Avoid breathing dust and prevent contact with skin and eyes.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible substances.[6][14]

Conclusion

This compound is a high-value chemical intermediate with profound applications in medicinal chemistry and organic synthesis. Its central role in the Fischer indole synthesis and other cyclization reactions provides researchers with a reliable and efficient pathway to construct complex heterocyclic molecules. The resulting indole, pyrazole, and related scaffolds are foundational to the discovery and development of new therapeutic agents, particularly serotonin receptor modulators and COX-2 inhibitors. A thorough understanding of its reactivity, coupled with stringent safety protocols, enables scientists to fully leverage the synthetic potential of this important building block.

References

-

PrepChem.com. (Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride). PrepChem.com. [Link]

-

Cole-Parmer. (Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%). Cole-Parmer. [Link]

-

Chemsrc. (this compound | CAS#:17672-28-5). Chemsrc. [Link]

-

Organic Syntheses. (PHENYLHYDRAZINE). Organic Syntheses. [Link]

-

Wikipedia. (Fischer indole synthesis). Wikipedia, The Free Encyclopedia. [Link]

-

Loba Chemie. (PHENYL HYDRAZINE HYDROCHLORIDE AR). Loba Chemie. [Link]

-

HDH Chemicals. ((4-Phenoxy-phenyl)-hydrazine hydrochloride, 1 gram). HDH Chemicals. [Link]

-

ResearchGate. (Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine). ResearchGate. [Link]

-

Gavrilov, A. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496–2503. [Link]

-

Al-Ostath, A. I., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 16847. [Link]

-

Cirillo, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Therapeutic Patents, 27(6), 661-675. [Link]

-

El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29519-29536. [Link]

-

J&K Scientific LLC. (Fischer Indole Synthesis). J&K Scientific LLC. [Link]

-

Tuccinardi, T. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5940. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.dk [fishersci.dk]

- 7. jk-sci.com [jk-sci.com]

- 8. biosynth.com [biosynth.com]

- 9. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (4-phenoxyphenyl)hydrazine Hydrochloride: From Synthesis to Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-phenoxyphenyl)hydrazine hydrochloride, a substituted phenylhydrazine derivative, represents a cornerstone scaffold in synthetic and medicinal chemistry. While a singular "discovery" narrative of this specific molecule is not prominently documented, its emergence is intrinsically linked to the broader history of hydrazine chemistry and the seminal work of chemists in the late 19th century. This guide elucidates the logical synthetic pathway to this compound, grounded in well-established chemical principles. It further explores its critical role as a precursor in the celebrated Fischer indole synthesis, a foundational method for constructing indole ring systems. The inherent value of this compound is underscored by the diverse biological activities exhibited by the indole derivatives it can generate, positioning it as a valuable tool for drug discovery and development.

Historical Context: The Dawn of Hydrazine Chemistry

The story of this compound is interwoven with the foundational discoveries in organic nitrogen chemistry. In 1875, the eminent German chemist Emil Fischer first synthesized and named "phenylhydrazine." This discovery was a pivotal moment, as phenylhydrazines would soon prove to be indispensable reagents in both analytical and synthetic chemistry.

A few years later, in 1883, Fischer unveiled the Fischer indole synthesis , a reaction of remarkable versatility that produces the indole heterocyclic system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This reaction remains a cornerstone of modern organic synthesis and is central to the importance of compounds like this compound. The ability to introduce a phenoxy group at the 4-position of the phenyl ring provides a strategic handle for modulating the electronic and steric properties of the resulting indole, a key consideration in the design of bioactive molecules.

The Synthetic Pathway: A Logical Deduction

While the precise first synthesis of this compound is not explicitly recorded in readily available historical documents, its preparation follows a classic and well-trodden path in organic chemistry: the diazotization of an aniline followed by reduction. This reliable two-step sequence is the standard method for producing a wide array of substituted phenylhydrazines.

The logical precursor for the synthesis is 4-phenoxyaniline . The overall transformation can be visualized as follows:

Caption: General synthetic route to this compound.

Step-by-Step Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous compounds.[2][3][4]

Step 1: Diazotization of 4-Phenoxyaniline

-

To a stirred suspension of 4-phenoxyaniline in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is carefully maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-phenoxyphenyldiazonium chloride solution.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[5][6] Maintaining a low temperature is critical for safety and to maximize the yield of the desired intermediate.

-

Acidic Conditions (HCl): The presence of a strong acid is essential for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive nitrosating agent.[5][6]

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The previously prepared cold diazonium salt solution is added portion-wise to the tin(II) chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for a further 1-2 hours, allowing it to slowly warm to room temperature.

-

The resulting precipitate, this compound, is collected by filtration.

Causality Behind Experimental Choices:

-

Reducing Agent (SnCl₂·2H₂O): Stannous chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines.[2][3][4] It provides the necessary electrons for the reduction of the diazonium group.

-

Acidic Medium (HCl): The acidic environment helps to stabilize the resulting hydrazine as its hydrochloride salt, which often has better handling and stability properties than the free base.

Step 3: Purification

-

The crude this compound is washed with a small amount of cold water or ethanol to remove residual acid and other impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

The Gateway to Indoles: The Fischer Indole Synthesis

The primary utility and historical significance of this compound lie in its role as a key building block for the synthesis of substituted indoles via the Fischer indole synthesis.[1][7][8][9][10]

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[11][12] The ability to introduce a 4-phenoxyphenyl substituent onto the indole ring opens up avenues for creating novel compounds with potentially enhanced or unique pharmacological profiles.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-defined steps:

-

Hydrazone Formation: (4-phenoxyphenyl)hydrazine reacts with an aldehyde or ketone to form a (4-phenoxyphenyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.

-

Elimination: The final step involves the elimination of ammonia to yield the stable indole ring system.

Caption: Key stages of the Fischer indole synthesis.

Significance in Drug Discovery and Development

The indole scaffold is a recurring motif in a multitude of biologically active compounds.[11][12] Consequently, this compound, as a precursor to a specific class of indoles, is a valuable tool for medicinal chemists. The phenoxy group can participate in various non-covalent interactions within a biological target, such as pi-stacking and hydrophobic interactions, which can influence binding affinity and selectivity.

The indole derivatives synthesized from (4-phenoxyphenyl)hydrazine have the potential to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anti-inflammatory: Many indole-containing compounds have shown potent anti-inflammatory effects.[13][14]

-

Anticancer: The indole nucleus is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative properties.[13][14]

-

Antimicrobial and Antiviral: Indole derivatives have been reported to possess activity against various microbial and viral pathogens.[11][12]

-

Central Nervous System (CNS) Activity: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

The synthesis of a library of indole derivatives from this compound allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. By varying the aldehyde or ketone used in the Fischer indole synthesis, researchers can probe how different substituents on the indole ring impact biological activity.

Data Summary

| Property | Value |

| Chemical Formula | C₁₂H₁₃ClN₂O |

| Molecular Weight | 236.70 g/mol |

| Appearance | Typically an off-white to light brown solid |

| Solubility | Soluble in water, ethanol |

| Key Application | Precursor for Fischer indole synthesis |

Conclusion

This compound, while lacking a dramatic discovery story, holds a significant place in the repertoire of synthetic organic chemistry. Its importance is derived from its utility as a reliable precursor to a specific class of substituted indoles. The logical and well-understood synthetic route to this compound, coupled with its application in the powerful Fischer indole synthesis, makes it an invaluable tool for researchers and scientists in the field of drug development. The ongoing exploration of the biological activities of its derived indole structures ensures that this compound will continue to be a relevant and important molecule in the quest for new therapeutic agents.

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

-

Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 1-11. [Link]

-

Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. ResearchGate. (2025, August 6). [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society, 99(12), 100779. [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. (n.d.). [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2533–2543. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. (2022, January 1). [Link]

-

Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. PrepChem.com. (n.d.). [Link]

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). Chemico-Biological Interactions, 244, 76-86. [Link]

- Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Phenylhydrazine. Organic Syntheses. (n.d.). [Link]

- Process for 4-sulfonamidophenyl hydrazines.

- Synthetic method of phenylhydrazine hydrochloride.

-

Diazotisation. Organic Chemistry Portal. (n.d.). [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2015). E-Journal of Chemistry, 2015, 1-6. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development, 19(12), 1994–1999. [Link]

-

Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. (2012). Journal of Al-Nahrain University, 15(2), 114-122. [Link]

-

Diazotization reaction: Mechanism and Uses. Online Chemistry notes. (2023, May 25). [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. jk-sci.com [jk-sci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

fundamental chemical reactions of (4-phenoxyphenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Fundamental Chemical Reactions of (4-phenoxyphenyl)hydrazine hydrochloride

Introduction: A Versatile Moiety in Modern Synthesis

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a hydrazine functional group appended to a phenoxyphenyl scaffold, makes it a valuable precursor for synthesizing a range of heterocyclic compounds, particularly those with established pharmacological activity.[1][2] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[3] This guide provides an in-depth exploration of its core chemical reactions, grounded in mechanistic principles and supported by actionable experimental protocols. We will delve into its synthesis and its subsequent transformations into key structural motifs, such as indoles and pyrazoles, which are cornerstones of many pharmaceutical agents.[4][5]

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 60481-02-9 | [1] |

| Molecular Formula | C₁₂H₁₃ClN₂O | |

| Molecular Weight | 236.70 g/mol | [1] |

| Appearance | Solid / Crystalline Powder | |

| Melting Point | 180-186 °C (decomposes) | [1] |

Part 1: Synthesis of this compound

The most common and industrially relevant synthesis of aryl hydrazines begins with the corresponding aniline. The process is a robust, two-step sequence involving diazotization followed by reduction. This method provides a reliable route to this compound from 4-phenoxyaniline.

Mechanism: Diazotization and Reduction

-

Diazotization: The synthesis initiates with the nitrosation of the primary aromatic amine (4-phenoxyaniline) using nitrous acid (HNO₂).[6] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing. The excess hydrochloric acid maintains an acidic environment, ensuring the formation of the nitrosonium ion (NO⁺), the key electrophile.[7]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl.[8] The tin(II) chloride reduces the diazonium group to the hydrazine, which then precipitates from the acidic solution as its hydrochloride salt.[9]

Experimental Workflow: Synthesis Pathway

The overall synthetic transformation is illustrated below.

Caption: Synthesis of this compound from 4-phenoxyaniline.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous substituted phenylhydrazines.[8][9]

Materials:

-

4-Phenoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Anhydrous Ether

-

Salt-ice bath

-

Mechanical stirrer

-

Buchner funnel and filter flask

Procedure:

-

Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-phenoxyaniline (1.0 eq) in concentrated hydrochloric acid (approx. 2.4 mL per gram of aniline).

-

Cooling: Cool the suspension to between -5 °C and 0 °C using a salt-ice bath. Maintain vigorous stirring to create a fine, mobile slurry.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[8]

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[10]

-

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. The completion of diazotization can be qualitatively checked by placing a drop of the reaction mixture onto starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus the consumption of the primary amine.[7]

-

Preparation of Reducing Agent: In a separate, larger beaker, dissolve tin(II) chloride dihydrate (approx. 4.5 eq) in concentrated hydrochloric acid (approx. 8 mL per gram of starting aniline). Cool this solution to approximately -10 °C in a salt-ice bath.

-

Reduction: Add the cold diazonium salt solution from step 4 to the cold, stirred tin(II) chloride solution over 30-60 minutes. A thick precipitate will form.

-

Causality: The slow addition maintains the low temperature and controls the rate of the exothermic reduction reaction.

-

-

Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring for an additional 1-2 hours.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with anhydrous ether to remove any organic impurities and residual acid.

-

Drying: Dry the resulting white to off-white solid at room temperature under vacuum to yield this compound.

Part 2: Core Reactivity and Key Transformations

The synthetic utility of this compound stems from the nucleophilic character of the terminal nitrogen atom in the hydrazine moiety. This enables a range of transformations, most notably condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are not merely stable products but are pivotal intermediates for constructing complex heterocyclic systems.

Hydrazone Formation: The Gateway Intermediate

The reaction of (4-phenoxyphenyl)hydrazine with an aldehyde or ketone is a condensation reaction that forms a (4-phenoxyphenyl)hydrazone.[11] This reaction is typically acid-catalyzed and proceeds by nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon.

Caption: Hydrazone formation as a key step to further heterocyclic synthesis.

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis is arguably the most important and widely utilized reaction involving arylhydrazines.[4][12] Discovered by Emil Fischer in 1883, this powerful acid-catalyzed reaction transforms an arylhydrazone into an indole, a privileged scaffold in a vast number of natural products and pharmaceuticals.[12][13]

Mechanism: The reaction proceeds through several key steps after the initial formation of the hydrazone:[11][14]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the atoms for the subsequent rearrangement.

-

[15][15]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[15][15]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key bond-forming step, creating a new C-C bond and breaking the N-N bond, which disrupts the aromaticity of the phenyl ring.

-

Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the amino group onto an imine carbon forms a five-membered ring aminal.

-

Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (or an amine) to form the stable, aromatic indole ring.[15]

Caption: Mechanistic pathway of the Fischer Indole Synthesis.

Protocol: Synthesis of 2-methyl-5-phenoxy-1H-indole

Materials:

-

This compound (1.0 eq)

-

Acetone (1.2 eq)

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Hydrazone Formation: Dissolve this compound in glacial acetic acid. Add acetone and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

-

Expertise: While the hydrazone can be isolated, it is often more efficient to generate it in situ and proceed directly to the cyclization step.[11]

-

-

Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, ~10 parts by weight, or ZnCl₂, ~2-4 eq). Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the specific substrates and catalyst used.[14]

-

Trustworthiness: The choice of acid catalyst is critical. PPA is effective for many substrates, while Lewis acids like ZnCl₂ are also commonly employed. The reaction should be performed in a well-ventilated fume hood, especially when heating strong acids.[12]

-

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and quench the catalyst.

-

Neutralization and Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure indole product.

Synthesis of Pyrazole Derivatives

Substituted hydrazines are also key building blocks for five-membered heterocycles containing two adjacent nitrogen atoms, namely pyrazoles and pyrazolones.[5] These scaffolds are prevalent in pharmaceuticals, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[5][16] The synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Mechanism: The reaction proceeds via a double condensation (or a condensation followed by intramolecular Michael addition) to form a dihydropyrazole intermediate, which then aromatizes, often through the elimination of water, to yield the stable pyrazole ring.

Protocol: Synthesis of a (4-phenoxyphenyl)-substituted Pyrazole

Materials:

-

This compound (1.0 eq)

-

Acetylacetone (a 1,3-dicarbonyl compound) (1.0 eq)

-

Ethanol or Acetic Acid (as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and acetylacetone in ethanol or acetic acid.

-

Heating: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound is a powerful and versatile reagent for synthetic organic chemistry. Its fundamental reactivity, centered on the nucleophilic hydrazine group, provides access to a rich variety of heterocyclic structures. The Fischer indole synthesis and the construction of pyrazole rings represent two of its most significant applications, enabling the efficient synthesis of molecular frameworks that are central to drug development and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this valuable chemical building block.

References

- BenchChem. (2025).

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

- J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific.

-

PrepChem.com. (n.d.). Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. PrepChem.com. [Link]

-

PubChem. (n.d.). (4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

-

PubChem. (n.d.). (4-Phenoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Vasanthi, J., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Heliyon, 9(7), e17895. [Link]

-

Zhang, H., et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 42(4), 184-191. [Link]

- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]

-

Chemistry Stack Exchange. (2021). Reaction mechanism of phenylhydrazine with carbonyl. Chemistry Stack Exchange. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis Capabilities of 4-Chlorophenylhydrazine HCl. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. nbinno.com [nbinno.com]

synthesis pathway for (4-phenoxyphenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Synthesis of (4-phenoxyphenyl)hydrazine Hydrochloride

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the pharmaceutical and agrochemical sectors for the synthesis of complex heterocyclic structures, most notably indole derivatives via the Fischer indole synthesis.[1][2] This guide provides a comprehensive, technically-grounded overview of a reliable and commonly employed synthetic pathway for its preparation. We will dissect the synthesis into two principal stages: the formation of the key precursor, 4-phenoxyaniline, through established C-N cross-coupling methodologies, and its subsequent conversion to the target hydrazine hydrochloride via a two-step diazotization and reduction sequence. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic rationale, critical parameter analysis, and field-proven insights to ensure successful and reproducible synthesis.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals a straightforward and robust synthetic strategy. The target molecule is disconnected at the nitrogen-nitrogen bond, identifying the corresponding aryl diazonium salt as the immediate precursor. This diazonium salt, in turn, is derived from the primary aromatic amine, 4-phenoxyaniline. The 4-phenoxyaniline intermediate is the product of a C-O or C-N bond formation, which can be achieved through well-established cross-coupling reactions. This analysis forms the basis of our forward synthetic plan.

Caption: Retrosynthetic pathway for (4-phenoxyphenyl)hydrazine HCl.

Synthesis of the Key Intermediate: 4-Phenoxyaniline

The construction of the diaryl ether or diaryl amine core is the foundational step of the synthesis. 4-Phenoxyaniline (also known as 4-aminodiphenyl ether) is a stable, crystalline solid that serves as the direct precursor for the subsequent diazotization.[1][3] Two powerful, named reactions are predominantly employed for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Method A: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming C-O or C-N bonds.[4][5][6] It traditionally involves harsh conditions but has been refined with modern ligand systems. For 4-phenoxyaniline, this typically involves the coupling of an aryl halide with an amine or phenol derivative.

The reaction mechanism involves the formation of a copper(I) species which undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product and regenerate the catalyst.[4][5]

Caption: General experimental workflow for the Ullmann Condensation.

-

Materials: 4-Aminophenol, Bromobenzene, Copper(I) iodide (CuI), Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO, anhydrous).

-

Procedure:

-

To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMSO, add bromobenzene (1.0 eq), CuI (0.02-0.10 eq), and powdered KOH (2.0 eq).[7]

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes 8-24 hours.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-phenoxyaniline.[7]

-

Method B: The Buchwald-Hartwig Amination

A more contemporary alternative, the Buchwald-Hartwig amination, is a palladium-catalyzed cross-coupling reaction known for its high efficiency, milder conditions, and broad substrate scope.[9][10][11]

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Materials: 4-Bromoaniline, Phenol, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, X-Phos), a strong base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)), and an anhydrous solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., 4-bromophenol, 1.0 eq), the amine (e.g., aniline, 1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions are often complete within 2-12 hours.

-

Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield pure 4-phenoxyaniline.

-

Comparison of Synthetic Methods

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (CuI, Cu₂O, Cu powder)[4] | Palladium (Pd(OAc)₂, Pd₂(dba)₃)[9] |

| Conditions | Higher temperatures (often >100°C) | Milder temperatures (often 80-110°C) |

| Ligands | Often requires ligands like 1,10-phenanthroline | Requires specialized phosphine ligands (e.g., X-Phos)[12] |

| Base | Strong inorganic bases (KOH, K₂CO₃)[7] | Strong, non-nucleophilic bases (NaOt-Bu, Cs₂CO₃) |

| Scope | More limited functional group tolerance | Excellent functional group tolerance |

| Cost | Generally lower catalyst cost | Higher catalyst and ligand cost |

Conversion to this compound

With pure 4-phenoxyaniline in hand, the next stage involves a classic two-step sequence: diazotization of the primary amine followed by reduction to the hydrazine.

Step 1: Diazotization of 4-Phenoxyaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[13][14]

The strong acid protonates sodium nitrite to form nitrous acid (HNO₂), which is further protonated to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on 4-phenoxyaniline attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the aryl diazonium salt.

Critical Parameter: This reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures, readily decomposing to release nitrogen gas.[15] Therefore, maintaining a low temperature (typically 0-5 °C) throughout the addition and reaction period is absolutely critical for success.[16][17]

-

Materials: 4-Phenoxyaniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Water, Ice.

-

Procedure:

-

Prepare a suspension of 4-phenoxyaniline (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the internal temperature does not rise above 5 °C.[18]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution of 4-phenoxyphenyldiazonium chloride is used immediately in the next step without isolation.[19]

-

Step 2: Reduction of the Diazonium Salt to Hydrazine

The aryl diazonium salt is a versatile intermediate that can be reduced to the corresponding hydrazine using various mild reducing agents.[20][21] Tin(II) chloride is a particularly effective and widely used reagent for this transformation.[21][22]

Tin(II) chloride is an excellent choice as it efficiently reduces the diazonium group and the resulting hydrazine hydrochloride salt often precipitates directly from the acidic reaction medium, simplifying isolation.[17][18]

Caption: Workflow for the SnCl₂ reduction of the diazonium salt.

-

Materials: The diazonium salt solution from the previous step, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid.

-

Procedure:

-

In a separate large flask, prepare a solution of tin(II) chloride dihydrate (2.5-3.0 eq) in concentrated HCl. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 3.1 to the stirred SnCl₂ solution. Maintain the temperature below 10 °C during the addition.[23][18]

-

A precipitate of the hydrazine hydrochloride salt will typically form during the addition.

-

After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.[18]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with a cold solvent like diethyl ether or ethanol to remove any organic impurities and residual acid.[16]

-

Dry the white to off-white solid product under vacuum to yield this compound.

-

Purification and Characterization

The crude product obtained after filtration is often of sufficient purity for many applications. However, for use in pharmaceutical synthesis, further purification may be required.

-

Purification: Recrystallization from hot water or an ethanol/water mixture is an effective method for obtaining high-purity this compound.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both phenyl rings and the protons of the hydrazine group. The signals for the hydrazine protons (-NHNH₃⁺) are typically broad and may appear downfield.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the corresponding free base.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Safety Considerations

-

Aniline Derivatives: 4-Phenoxyaniline, like many aromatic amines, should be handled as a potentially toxic substance. Avoid inhalation and skin contact.

-

Acids and Bases: Concentrated HCl, KOH, and NaOt-Bu are corrosive and should be handled with appropriate personal protective equipment (PPE).

-

Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry. They should always be kept cold and in solution and never isolated without specific safety protocols.

-

Heavy Metals: Palladium and tin compounds should be handled with care, and waste should be disposed of according to institutional regulations.

Conclusion

The synthesis of this compound is a well-established and scalable process rooted in fundamental organic reactions. The pathway proceeds through the reliable formation of the 4-phenoxyaniline intermediate, achievable via either the classic Ullmann condensation or the more modern Buchwald-Hartwig amination, with the choice depending on available resources and desired process conditions. The subsequent two-step, one-pot conversion involving low-temperature diazotization and tin(II) chloride reduction provides a direct and efficient route to the final hydrochloride salt. By carefully controlling critical parameters, particularly temperature during the diazotization step, this methodology consistently delivers the target compound in good yield and high purity, making it a cornerstone for further research and development in medicinal and materials chemistry.

References

-

Chemistry LibreTexts. Reactions of Aryl Diazonium Salts. (2023-01-22). [Link]

-

NPTEL Archive. Aromatic Diazonium Salts. [Link]

- Google Patents. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Okchem. Understanding 4-Phenoxyaniline: A Key Intermediate for Your Synthesis Needs. (2025-10-20). [Link]

-

Baxendale Group. understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

Organic Syntheses. PHENYLHYDRAZINE. [Link]

-

Taylor & Francis. Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines. (2019-12-27). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Ullmann condensation. [Link]

- Google Patents. CN102910670A - Method for reducing stannic chloride.

-

PrepChem.com. Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. [Link]

-

SlideShare. DIAZONIUM SALTS. (2020-03-29). [Link]

-

Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. [Link]

-

ResearchGate. Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines | Request PDF. (2025-08-06). [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Institute for Color Science and Technology. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

-

MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018-05-04). [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PMC - NIH. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

ResearchGate. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF. (2025-08-06). [Link]

-

PubChem. 4-Methoxyphenylhydrazine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl. [Link]

- Google Patents. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

PMC - PubMed Central. Exploring Flow Procedures for Diazonium Formation. (2016-07-14). [Link]

- Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 139-59-3: 4-Phenoxyaniline | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Phenoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. real.mtak.hu [real.mtak.hu]

- 13. Diazotisation [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. prepchem.com [prepchem.com]

- 19. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Diazonium compound - Wikipedia [en.wikipedia.org]

- 22. lkouniv.ac.in [lkouniv.ac.in]

- 23. Page loading... [wap.guidechem.com]

A Senior Application Scientist's Guide to the Fischer Indole Synthesis Using Substituted Hydrazines

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Its synthesis has been a subject of intense study for over a century, and among the myriad of methods developed, the Fischer indole synthesis remains one of the most versatile and widely utilized.[1][2][3][4] Discovered in 1883 by Emil Fischer, this powerful reaction constructs the indole ring through the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[5][6]

This technical guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on the strategic use of substituted hydrazines. We will delve into the mechanistic nuances, the profound impact of substituents on reactivity and regioselectivity, and the practical considerations essential for leveraging this reaction in the complex landscape of drug development.

The Core Mechanism: A Cascade of Acid-Catalyzed Events

A thorough understanding of the reaction mechanism is paramount to mastering the Fischer indole synthesis. It is a multi-step sequence that begins with the formation of a hydrazone and culminates in the aromatic indole ring.[5][7] The entire process is facilitated by a Brønsted or Lewis acid catalyst.[5][7]

The accepted mechanism, first proposed by Robinson, involves the following key transformations:[8]

-

Hydrazone Formation: The reaction initiates with the condensation of a substituted arylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding arylhydrazone.[1][5][9] This is a reversible reaction, and in many protocols, the hydrazone is formed in situ.[1][10]

-

Tautomerization to Ene-hydrazine: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, known as an ene-hydrazine.[1][5][8]

-

[11][11]-Sigmatropic Rearrangement: This is the rate-determining and pivotal step of the synthesis.[8] After protonation of the ene-hydrazine, a concerted[11][11]-sigmatropic rearrangement occurs.[5][8][12] This pericyclic reaction breaks the weak N-N bond and simultaneously forms a new C-C bond, disrupting the aromaticity of the aryl ring to produce a di-imine intermediate.[5][13]

-

Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes.[5][14] The resulting intermediate contains a nucleophilic enamine-like nitrogen that attacks the electrophilic imine carbon in an intramolecular cyclization, forming a five-membered ring aminal.[5][7]

-

Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[1][5][6]

Diagram: The Fischer Indole Synthesis Mechanism

Caption: Key stages of the acid-catalyzed Fischer indole synthesis.

The Influence of Substituted Hydrazines

The true synthetic power of the Fischer method is unlocked through the use of substituted arylhydrazines. The electronic nature and position of substituents on the aromatic ring profoundly influence the reaction's outcome.

Electronic Effects: A Balancing Act

The electronic properties of substituents on the arylhydrazine ring create a delicate balance between facilitating the desired rearrangement and promoting unwanted side reactions.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring. This increased nucleophilicity can accelerate the rate-determining[11][11]-sigmatropic rearrangement.[10] However, EDGs also stabilize the protonated ene-hydrazine intermediate in a way that can favor a competing N-N bond cleavage pathway, leading to the formation of anilines and other degradation products, which can ultimately lower the yield of the desired indole.[2][10]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halides (-Cl) decrease the ring's electron density. This generally suppresses the undesired N-N bond cleavage.[10] However, the reduced nucleophilicity of the ring can also slow down the crucial[11][11]-sigmatropic rearrangement, often necessitating harsher reaction conditions (stronger acids, higher temperatures) to achieve cyclization.[10][15] These more forceful conditions can, in turn, lead to other side reactions or product degradation.[10]

Steric Effects and Regioselectivity

When a substituent is placed at the ortho position of the arylhydrazine, it can introduce steric hindrance that influences the regioselectivity of the cyclization, especially when an unsymmetrical ketone is used. The reaction will typically proceed to minimize steric clash in the transition state of the[11][11]-sigmatropic rearrangement.

Catalysis: Choosing the Right Promoter

The choice of acid catalyst is a critical parameter that dictates reaction efficiency, yield, and sometimes, regioselectivity.[16] Both Brønsted and Lewis acids are effective, and the optimal choice is often substrate-dependent.[5][7]

| Catalyst Type | Examples | Characteristics & Considerations |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (pTSA) | Readily available and effective for many substrates. PPA is a powerful dehydrating agent and can promote cyclization of less reactive substrates. However, the strongly acidic and harsh conditions can be incompatible with sensitive functional groups.[5][7][8] |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Generally milder than strong Brønsted acids.[7][8] ZnCl₂ is one of the most commonly used catalysts.[1][16] Lewis acids activate the reaction by coordinating to the nitrogen atoms, facilitating both the ene-hydrazine formation and the subsequent rearrangement.[16] They can sometimes offer better yields and cleaner reactions for sensitive substrates.[2][17] |

In practice, a screening of several acid catalysts may be necessary to optimize the reaction for a new combination of substituted hydrazine and carbonyl partner.

Navigating Regioselectivity with Unsymmetrical Ketones

A significant challenge in the Fischer indole synthesis arises when using an unsymmetrical ketone (R¹CH₂-CO-CH₂R²), as two different ene-hydrazine intermediates can form, leading to two potential regioisomeric indole products.[1]

The regiochemical outcome is a complex interplay of several factors:

-

Acid Catalyst: The choice and strength of the acid can influence the ratio of isomers. Weaker acids may favor the kinetically controlled product, which arises from the formation of the more substituted (and generally more stable) enamine.[10] Stronger acids and higher temperatures can favor the thermodynamically controlled product.

-

Steric Hindrance: The relative steric bulk of the R¹ and R² groups on the ketone, as well as any substituents on the hydrazine, will influence which enamine is preferentially formed and undergoes the subsequent rearrangement.

-

Electronic Effects: Electron-withdrawing groups on the ketone can destabilize an adjacent developing positive charge in the transition state, disfavoring the formation of the corresponding enamine and influencing the final product ratio.[11][18]

Computational studies have shown that the stability of the transition state for the[11][11]-sigmatropic rearrangement is a key determinant of the final product distribution.[11][18] For instance, a destabilizing electron-withdrawing substituent can raise the energy of one rearrangement pathway to the point that an alternative pathway, or even decomposition, becomes more favorable.[11][18]

Applications in Drug Development

The Fischer indole synthesis is not merely an academic curiosity; it is a workhorse in the pharmaceutical industry. Its ability to reliably construct complex indole cores has been instrumental in the synthesis of numerous blockbuster drugs.

-

Triptans: This class of anti-migraine drugs, including Sumatriptan, relies on the Fischer indole synthesis for the construction of the core indole nucleus.[5]

-

Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), is synthesized using a substituted hydrazine in a key Fischer indolization step.[19]

-

Ondansetron: This widely used antiemetic for chemotherapy patients features a carbazole ring system, which is constructed via an intramolecular Fischer indole synthesis.[19]

The robustness of this reaction makes it suitable for large-scale production, a critical consideration in drug development.[1][4]

Detailed Experimental Protocol: Synthesis of 2-Phenylindole

This protocol describes a classic two-step procedure involving the pre-formation and isolation of the phenylhydrazone, followed by acid-catalyzed cyclization.[3]

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Materials:

-

Acetophenone (4.0 g, 0.033 mol)

-

Phenylhydrazine (3.6 g, 0.033 mol)

-

95% Ethanol (80 mL)

-

-

Procedure:

-

Combine acetophenone and phenylhydrazine in a suitable flask.

-

Warm the mixture on a steam bath for 1 hour.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration and wash the crystals with 25 mL of cold ethanol.

-

The product can be used in the next step after drying.

-

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Materials:

-

Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

-

Powdered anhydrous zinc chloride (25.0 g)

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it can be vigorous.

-

In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone and the powdered anhydrous zinc chloride.

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

-

The solid mass will liquefy after 3-4 minutes, and the evolution of fumes will indicate the reaction is proceeding.

-

Remove the beaker from the heat and continue stirring for an additional 5 minutes.

-

Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water to quench the reaction.

-

To dissolve the zinc salts and aid in product precipitation, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the quench beaker.

-

Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

-

Purify the product by recrystallization from hot 95% ethanol.

-

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 2-phenylindole.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Incomplete reaction; N-N bond cleavage is dominant. | Increase acid strength (e.g., switch from acetic acid to PPA or ZnCl₂). Increase reaction temperature. Ensure reactants are pure.[10] |

| Recovery of Starting Material | Reaction conditions are too mild; hydrazone is unstable. | Increase acid strength or temperature.[10] Consider forming the hydrazone in situ by mixing all reactants and the catalyst from the start.[10] |

| Formation of Regioisomers | Use of an unsymmetrical ketone. | Screen different acid catalysts. Weaker acids may favor the kinetic product, while stronger acids can favor the thermodynamic product.[10] Modify the ketone to increase steric or electronic bias. |

| Product Degradation | Reaction conditions are too harsh (high temp, strong acid). | Use a milder acid catalyst (e.g., ZnCl₂ instead of PPA). Lower the reaction temperature. Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.[10] |

Conclusion

The Fischer indole synthesis, particularly with the use of substituted hydrazines, is a formidable tool in the arsenal of the synthetic chemist. Its enduring relevance in both academic research and industrial drug development is a testament to its versatility and power. By understanding the intricate mechanistic details, the profound influence of substituents, and the critical role of the catalyst, researchers can effectively harness this classic reaction to construct novel and complex indole-containing molecules, paving the way for the discovery of next-generation therapeutics.

References

-

Wikipedia. (2023, December 29). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Linder, M. D., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5821–5830. Retrieved from [Link]

-

McNulty, J., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5446–5457. Retrieved from [Link]

-

Aghayan, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. Retrieved from [Link]

-

Linder, M. D., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

-

Çelebi-Ölçüm, N., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

-

Chemospecific. (2021, January 22). Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug Candidates Synthesized by the Fischer Indolization. Retrieved from [Link]

-

ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

Chemistry Lover. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Video]. YouTube. Retrieved from [Link]

-

All 'Bout Chemistry. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis) [Video]. YouTube. Retrieved from [Link]

-

Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. testbook.com [testbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]